4-(2,4-DICHLOROPHENYL)-2-[4-(METHYLSULFONYL)PIPERAZINO]-1,3-THIAZOLE
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Overview
Description
4-(2,4-DICHLOROPHENYL)-2-[4-(METHYLSULFONYL)PIPERAZINO]-1,3-THIAZOLE is a complex organic compound that features a thiazole ring, a piperazine ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENYL)-2-[4-(METHYLSULFONYL)PIPERAZINO]-1,3-THIAZOLE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2,4-dichlorophenyl isothiocyanate with a suitable amine under controlled conditions.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the thiazole intermediate with piperazine in the presence of a base.
Methylsulfonyl Group Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.
Controlled Environment: Maintaining a controlled environment to ensure the purity and yield of the product.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROPHENYL)-2-[4-(METHYLSULFONYL)PIPERAZINO]-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the methylsulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfonylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-DICHLOROPHENYL)-2-[4-(METHYLSULFONYL)PIPERAZINO]-1,3-THIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industrial Applications: Employed in the synthesis of other complex organic compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENYL)-2-[4-(METHYLSULFONYL)PIPERAZINO]-1,3-THIAZOLE involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It interferes with the metabolic pathways of microorganisms, leading to their inhibition or death. In cancer cells, it may induce apoptosis by interacting with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid
- 2-(4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl)-1H-indole
Uniqueness
4-(2,4-DICHLOROPHENYL)-2-[4-(METHYLSULFONYL)PIPERAZINO]-1,3-THIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole and piperazine rings, along with the dichlorophenyl group, make it a versatile compound with a wide range of applications.
Properties
Molecular Formula |
C14H15Cl2N3O2S2 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-2-(4-methylsulfonylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H15Cl2N3O2S2/c1-23(20,21)19-6-4-18(5-7-19)14-17-13(9-22-14)11-3-2-10(15)8-12(11)16/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
SFBNYWJWCRIAJZ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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